2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
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Overview
Description
2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid is a complex organic compound with a unique structure that includes a thiazolidine ring, a bromophenyl group, and a butanoic acid moiety
Preparation Methods
The synthesis of 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid typically involves multiple steps. One common synthetic route includes the condensation of 3-bromobenzaldehyde with thiazolidine-2,4-dione under specific conditions to form the intermediate compound. This intermediate is then reacted with 3-methylbutanoic acid in the presence of a suitable catalyst to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of solvents, to maximize yield and purity .
Chemical Reactions Analysis
2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or reduce the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and sodium iodide for substitution. .
Scientific Research Applications
2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes, potentially inhibiting their activity. The bromophenyl group may enhance binding affinity to certain proteins, while the butanoic acid moiety can facilitate cellular uptake. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid include:
2-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid: Similar structure but with a chlorine atom instead of bromine.
2-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid: Similar structure but with a fluorine atom instead of bromine.
2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid: Similar structure but with a methyl group instead of bromine. These compounds share the thiazolidine ring and butanoic acid moiety but differ in the substituent on the phenyl ring, which can affect their chemical properties and biological activities
Properties
Molecular Formula |
C15H14BrNO3S2 |
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Molecular Weight |
400.3 g/mol |
IUPAC Name |
2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid |
InChI |
InChI=1S/C15H14BrNO3S2/c1-8(2)12(14(19)20)17-13(18)11(22-15(17)21)7-9-4-3-5-10(16)6-9/h3-8,12H,1-2H3,(H,19,20)/b11-7- |
InChI Key |
KWIFGGDVXLFVGT-XFFZJAGNSA-N |
Isomeric SMILES |
CC(C)C(C(=O)O)N1C(=O)/C(=C/C2=CC(=CC=C2)Br)/SC1=S |
Canonical SMILES |
CC(C)C(C(=O)O)N1C(=O)C(=CC2=CC(=CC=C2)Br)SC1=S |
Origin of Product |
United States |
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